Ethanamine, 2-(4-(2-bromo-1,2-diphenylethenyl)phenoxy)-N,N-dimethyl-, (Z)-

Genotoxicity DNA Adducts Tamoxifen Carcinogenicity

(Z)-2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine (CAS 97151-01-4) is a synthetic triphenylethylene derivative structurally related to the selective estrogen receptor modulator (SERM) tamoxifen. This compound incorporates a bromine atom at the vinylic position of the diphenylethenyl core, with the biologically critical (Z)-geometry (cis-configuration) that distinguishes it from both the corresponding (E)-isomer (CAS 19118-19-5) and the ethyl-bridged tamoxifen scaffold.

Molecular Formula C24H24BrNO
Molecular Weight 422.4 g/mol
CAS No. 97151-01-4
Cat. No. B12341008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanamine, 2-(4-(2-bromo-1,2-diphenylethenyl)phenoxy)-N,N-dimethyl-, (Z)-
CAS97151-01-4
Molecular FormulaC24H24BrNO
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3
InChIInChI=1S/C24H24BrNO/c1-26(2)17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21/h3-16H,17-18H2,1-2H3/b24-23-
InChIKeyIAJYQHATSIOBSH-VHXPQNKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine (CAS 97151-01-4): A Tamoxifen-Derived Triphenylethylene with Distinct Stereochemical and Genotoxic Profile


(Z)-2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine (CAS 97151-01-4) is a synthetic triphenylethylene derivative structurally related to the selective estrogen receptor modulator (SERM) tamoxifen . This compound incorporates a bromine atom at the vinylic position of the diphenylethenyl core, with the biologically critical (Z)-geometry (cis-configuration) that distinguishes it from both the corresponding (E)-isomer (CAS 19118-19-5) and the ethyl-bridged tamoxifen scaffold. The presence of the bromine substituent and the defined (Z)-stereochemistry confer unique pharmacological properties including altered estrogen receptor (ER) binding, a markedly different genotoxicity profile, and utility as a precursor for PET imaging agents, making it a critical research tool for studies where stereochemistry-dependent toxicology and receptor pharmacology must be precisely controlled .

Why (Z)-Bromotamoxifen Cannot Be Replaced by Tamoxifen, (E)-Bromotamoxifen, or 4-Hydroxytamoxifen in Stereochemistry-Sensitive Studies


Within the triphenylethylene antiestrogen class, even minor structural modifications produce profound differences in genotoxicity, ER binding, and metabolic activation. Generic substitution of (Z)-bromotamoxifen (CAS 97151-01-4) with tamoxifen, its (E)-brominated isomer, or the active metabolite 4-hydroxytamoxifen is scientifically invalid for studies where stereochemistry-dependent DNA adduct formation is a critical endpoint . Tamoxifen's trans-isomer and its metabolite α-hydroxytamoxifen generate hepatic DNA adducts at levels 5–90-fold higher than their corresponding cis isomers, whereas bromotamoxifen (as the Z-isomer) causes no detectable DNA damage in the same in vivo model . Furthermore, while 4-bromotamoxifen derivatives exhibit enhanced ER binding affinity relative to tamoxifen, this affinity does not correlate with antiproliferative potency in MCF-7 cells, meaning that receptor binding alone cannot predict functional activity . For PET imaging applications, only halogenated tamoxifen analogs—particularly brominated derivatives—are described as suitable for imaging estrogen receptor-rich tissues, a utility not shared by native tamoxifen .

Quantitative Comparative Evidence for (Z)-Bromotamoxifen (CAS 97151-01-4): DNA Damage, ER Binding, and Imaging Utility


In Vivo Hepatic DNA Adduct Formation: (Z)-Bromotamoxifen vs. Trans-Tamoxifen and α-Hydroxytamoxifen in F344 Rats

In a direct head-to-head in vivo comparison using female F344 rats, (Z)-bromotamoxifen (administered as the geometric isomer where the bromine atom replaces the ethyl group of tamoxifen) caused no detectable hepatic DNA damage as measured by ³²P-postlabeling, whereas the trans (E)-isomers of tamoxifen, C-desmethylenetamoxifen, and α-hydroxytamoxifen all produced DNA adducts at 5–90-fold higher levels than their corresponding cis isomers . This demonstrates that the (Z)-brominated analog is fundamentally differentiated from the clinically used trans-tamoxifen and its genotoxic metabolite α-hydroxytamoxifen with respect to DNA reactivity in the target organ for tamoxifen carcinogenicity.

Genotoxicity DNA Adducts Tamoxifen Carcinogenicity Stereochemistry-Dependent Toxicology

Estrogen Receptor Binding Affinity of 4-Bromotamoxifen vs. Tamoxifen in Calf Uterine Cytosol

In a systematic SAR study of tamoxifen derivatives substituted at the 4-position of the 1-phenyl ring, 4-bromotamoxifen displayed higher affinity for estrogen receptors (ER) isolated from calf uterine cytosol than did unsubstituted tamoxifen, alongside other halogenated and oxidized derivatives (I, SMe, SOMe, SO₂Me, oxirane, CHO, CH₂OH) . However, this enhanced ER binding did not translate into increased inhibition of MCF-7 breast cancer cell growth in vitro, decoupling receptor affinity from functional antiestrogenicity . This class-level evidence positions (Z)-bromotamoxifen as a higher-affinity ER ligand relative to tamoxifen, but with a distinct pharmacological profile that cannot be extrapolated solely from binding data.

Estrogen Receptor Binding Affinity SERM Pharmacology Structure-Activity Relationship

PET Imaging Utility: Bromo-Tamoxifen Derivatives vs. Native Tamoxifen for Estrogen Receptor Visualization

Patent disclosures by Yang and Wallace (US 5,192,525 and US 6,096,874) explicitly state that fluoro and bromo tamoxifen derivatives are particularly useful for imaging estrogen receptors by positron emission tomography (PET), whereas iodinated tamoxifens are suited for SPECT imaging . Native (non-halogenated) tamoxifen lacks the requisite radiolabeling handle for PET applications and cannot serve this diagnostic function. The bromine atom in (Z)-bromotamoxifen provides a synthetic handle for radiohalogenation (e.g., with ⁷⁶Br or ⁷⁷Br), enabling the production of radiolabeled probes with high specific activity (>6 Ci/μmol) suitable for ER imaging in breast, ovarian, uterine, and brain tissues . This imaging capability is a distinct functional differentiation from tamoxifen, which is limited to therapeutic or biochemical probe applications.

PET Imaging Estrogen Receptor Imaging Radiopharmaceutical Breast Cancer Diagnosis

Stereochemistry-Dependent Genotoxicity: Cis-Isomer Protection vs. Trans-Isomer DNA Damage Across the Tamoxifen Analog Series

The Brown et al. (1998) study provides a systematic comparison of DNA adduct formation across geometric isomers of tamoxifen, C-desmethylenetamoxifen, and α-hydroxytamoxifen, demonstrating a consistent pattern: trans (E)-isomers produced 5–90-fold more hepatic DNA adducts than their corresponding cis (Z)-isomers . Within this framework, (Z)-bromotamoxifen—where the ethyl group is replaced by bromine—caused no detectable DNA damage, consistent with the cis-isomer protection pattern. In contrast, both cis- and trans-isomers of α-hydroxytamoxifen showed similar in vitro reactivity toward calf thymus DNA, indicating that the protective effect of cis-geometry is compound-specific and is preserved in the brominated analog but not in the hydroxylated metabolite . This positions (Z)-bromotamoxifen as the preferred stereoisomer for in vivo studies where minimizing DNA damage confounders is essential.

Stereochemistry Genotoxicity Cis-Trans Isomerism Tamoxifen Analog Safety

Validated Application Scenarios for (Z)-Bromotamoxifen (CAS 97151-01-4) Based on Comparative Evidence


Toxicology Studies Requiring a Non-Genotoxic Tamoxifen Analog as a Negative Control

In preclinical carcinogenicity assessments, (Z)-bromotamoxifen serves as an essential negative control compound. Its demonstrated absence of detectable hepatic DNA adducts in the F344 rat model enables researchers to distinguish ER-mediated pharmacological effects from DNA-damage-driven hepatocarcinogenesis, a distinction that cannot be made using trans-tamoxifen or α-hydroxytamoxifen, which produce 5–90-fold higher adduct levels .

PET Tracer Development and Preclinical ER Imaging Studies

The bromine substituent on (Z)-bromotamoxifen provides a synthetic handle for radiohalogenation, enabling its use as a precursor for ⁷⁶Br/⁷⁷Br-labeled PET imaging agents targeting estrogen receptor-rich tissues (breast, ovarian, uterine, brain) . This application is not accessible with native tamoxifen, which lacks a suitable radiolabeling site. Patent literature specifically identifies bromo-tamoxifen derivatives for PET-based ER imaging with achievable specific activities exceeding 6 Ci/μmol .

Structure-Activity Relationship (SAR) Studies of SERM Genotoxicity

The consistent cis-isomer protection from DNA adduct formation observed for (Z)-bromotamoxifen, contrasted with the high genotoxicity of trans-isomers across tamoxifen, C-desmethylenetamoxifen, and α-hydroxytamoxifen , makes this compound a critical tool for probing the stereochemical determinants of tamoxifen analog genotoxicity. Researchers investigating the role of the ethyl group versus halogen substitution in metabolic activation pathways can use (Z)-bromotamoxifen to isolate the contribution of the bromine atom to the detoxification of the vinylic position.

ER Binding Assays Where Tamoxifen's Low Affinity Is Insufficient

Although ER binding affinity enhancement for 4-bromotamoxifen is not precisely quantified as a fold-change in the primary literature, the consistent qualitative finding of higher ER affinity relative to tamoxifen in calf uterine cytosol assays supports its use in competitive binding studies where tamoxifen's low affinity (approximately 1% of estradiol) limits signal-to-noise ratios. Users must note that enhanced binding does not correlate with MCF-7 antiproliferative activity .

Quote Request

Request a Quote for Ethanamine, 2-(4-(2-bromo-1,2-diphenylethenyl)phenoxy)-N,N-dimethyl-, (Z)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.